1,2-二棕榈酰-sn-甘油-3-磷酸-(1'-外消旋-甘油),钠盐

描述

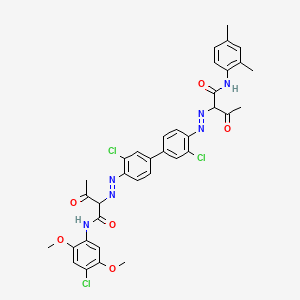

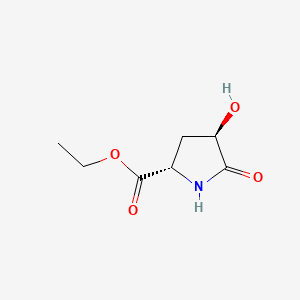

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, also known as DPPG, is a glycerophospholipid . It contains the long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .

Synthesis Analysis

A procedure for the small-scale chemical synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPL) has been reported . Under optimal conditions, 36% of the sn-glycero-3-phosphocholine was converted to DPL .Molecular Structure Analysis

The molecular formula of DPPG is C38H74NaO10P . It is a phospholipid in which a phosphoglycerol moiety occupies a glycerol substitution site .Chemical Reactions Analysis

UV damage to DPPG, an important component of cell membranes, has been investigated . The study found that DPPG specifically provides protection against infection by vaccinia virus when incorporated in small unilamellar vesicles .Physical And Chemical Properties Analysis

DPPG is a semisynthetic compound with a molecular weight of 744.95 g/mol . It is available in powder form and is stored at -20°C . The compound has a linear formula of C38H74O10PNa .科学研究应用

双层的结构分析:Wohlgemuth、Waespe‐Šarčevic̀ 和 Seelig (1980) 的一项研究使用氘和磷-31 核磁共振探索了 1,2-二棕榈酰-sn-甘油-3-磷酸甘油醇在双层中磷酸甘油极性头基的结构性质。这项研究提供了对脂质双层中的分子运动和方向的见解,这与理解细胞膜动力学和药物递送系统有关 (Wohlgemuth, Waespe‐Šarčevic̀, & Seelig, 1980).

合成研究:Aneja 和 Davies (1974) 研究了涉及 1,2-二棕榈酰-3-碘代氧基-外消旋-甘油的反应中 1,3-二酰基甘油-2-磷酸的形成。这项工作对于理解甘油磷酸衍生物的合成非常重要,这在生物化学和药物中具有意义 (Aneja & Davies, 1974).

与嵌段共聚物的相互作用:Romão、Martinho 和 Silva (2014) 研究了聚(N,N-二甲基丙烯酰胺)-b-聚(N,N-二乙基丙烯酰胺)与 1,2-二棕榈酰-sn-甘油-3-磷酸-(1'-外消旋-甘油)在水-空气界面上的相互作用。这项研究与新材料和界面的开发有关,尤其是在纳米技术和生物医学应用中 (Romão, Martinho, & Silva, 2014).

药物相互作用研究:Rodrigues 和 Caseli (2017) 研究了杆菌肽与细胞膜模型(包括 1,2-二棕榈酰-sn-甘油-3-磷酸-(1'-外消旋-甘油))的相互作用。此类研究对于理解药物如何与细胞膜相互作用至关重要,从而影响更有效药物的开发 (Rodrigues & Caseli, 2017).

脂质体研究:Holden、Watkins 和 White (2012) 使用电阻脉冲法研究了含有 1,2-二棕榈酰-sn-甘油-3-磷酸-(1'-外消旋-甘油)的多层脂质体。这项研究对于药物递送系统的开发以及了解脂质体在各种条件下的行为非常重要 (Holden, Watkins, & White, 2012).

作用机制

Target of Action

DPPG (Sodium), also known as 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is a phospholipid that primarily targets the formation of micelles, liposomes, and other types of artificial membranes . These structures are crucial in various biological and pharmaceutical applications, including drug delivery systems .

Mode of Action

The interaction of DPPG (Sodium) with its targets involves the insertion of the long-chain (16:0) palmitic acid at the sn-1 and sn-2 positions of the glycerol backbone . This configuration allows DPPG (Sodium) to integrate into lipid bilayers, contributing to the stability and functionality of the resulting micelles or liposomes .

Biochemical Pathways

Its role in the formation of micelles and liposomes suggests it may influence lipid metabolism and membrane-related processes .

Pharmacokinetics

Its use in liposome formation implies that its bioavailability and distribution may be significantly influenced by the characteristics of the liposomal delivery system .

Result of Action

The primary result of DPPG (Sodium)'s action is the formation of stable micelles, liposomes, and other artificial membranes . These structures can encapsulate and deliver drugs, enhancing their therapeutic efficacy and reducing off-target effects .

Action Environment

The action of DPPG (Sodium) can be influenced by environmental factors such as temperature and the presence of other lipids or substances . For instance, the roughness of the surface onto which the liposomes are adsorbed can affect the integrity of the liposomes

属性

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1/t35?,36-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWIWSHBGAIIMV-ODZMYOIVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173907 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200880-41-7 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/841B886EJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。